

# Historical Applications of Probarbital Sodium in Medicine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



Foreword: Data on **Probarbital sodium** (5-ethyl-5-isopropylbarbituric acid), marketed historically as Ipral Sodium, is notably scarce in medical and scientific literature. A 1987 report by the WHO Expert Committee on Drug Dependence highlighted the limited available data, rating its therapeutic usefulness as "relatively low."[1] Consequently, this document synthesizes the known information on **Probarbital sodium** and, where specific data is unavailable, contextualizes its role by referencing the broader class of intermediate-acting barbiturates to which it belongs.

#### Introduction to Probarbital Sodium

**Probarbital sodium** is a derivative of barbituric acid, first synthesized in the early era of barbiturate development that began in the early 20th century.[2] Like its counterparts, it acts as a nonselective depressant of the central nervous system (CNS).[3] Pharmacologically, it was classified as an intermediate-acting barbiturate, a category of drugs primarily utilized for their sedative and hypnotic properties to treat insomnia.[4][5] These drugs were designed to induce sleep with a duration of action lasting approximately 3 to 6 hours, which was considered advantageous for sleep maintenance without causing an excessive "hangover" effect associated with long-acting barbiturates.[4]

The use of **Probarbital sodium** and other barbiturates burgeoned between the 1920s and mid-1950s, a period when they were among the few effective treatments for sedation and sleep disorders.[2] However, growing awareness in the 1950s of their potential for abuse, physical



dependence, and lethal overdose led to a significant decline in their prescription, especially with the advent of the much safer benzodiazepine class of drugs in the 1960s.[4][6]

#### **Mechanism of Action: GABAergic Pathway**

The primary mechanism of action for all barbiturates, including **Probarbital sodium**, involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex in the brain.[1] This receptor is a ligand-gated ion channel that permits the influx of chloride ions (CI-) into neurons.

By binding to a distinct allosteric site on the GABA-A receptor, barbiturates increase the duration of the chloride channel opening induced by GABA. This prolonged influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential in response to excitatory stimuli. This enhanced inhibition results in the generalized CNS depression characteristic of the drug class, manifesting as sedation, hypnosis, and, at higher doses, anesthesia and respiratory depression.



Click to download full resolution via product page

**Caption:** Mechanism of **Probarbital Sodium** at the GABA-A Receptor.



### **Quantitative Data**

Specific quantitative data from clinical trials for **Probarbital sodium** are not available in the reviewed historical literature. The following tables summarize its known properties and provide representative dosage data for pharmacologically similar intermediate-acting barbiturates from the mid-20th century to serve as a contextual reference.

Table 1: General Properties of **Probarbital Sodium** 

| Property               | Description                                       | Reference |  |
|------------------------|---------------------------------------------------|-----------|--|
| Chemical Name          | Sodium 5-ethyl-5-<br>isopropylbarbiturate         | [1]       |  |
| Drug Class             | Sedative-Hypnotic                                 | [1]       |  |
| Pharmacological Group  | Intermediate-Acting Barbiturate                   | [1][4]    |  |
| Primary Indication     | Insomnia (Hypnotic)                               | [1][4]    |  |
| Secondary Indication   | Sedation                                          | [1]       |  |
| Mechanism of Action    | Positive allosteric modulator of GABA-A receptor  |           |  |
| Abuse Potential        | Recognized; monitored by DEA by 1974              | [5]       |  |
| Therapeutic Usefulness | Rated "relatively low" by WHO<br>Committee (1987) | [1]       |  |

Table 2: Representative Historical Dosages of Intermediate-Acting Barbiturates (c. 1950s-1960s)

This table is for contextual purposes, as specific dosage schedules for **Probarbital sodium** are not well-documented in accessible sources. Dosages varied based on patient-specific factors.



| Drug          | Application      | Typical Adult Oral<br>Dose      | Notes                                    |
|---------------|------------------|---------------------------------|------------------------------------------|
| Amobarbital   | Hypnotic         | 100 - 200 mg                    | Administered at bedtime.                 |
| Butabarbital  | Hypnotic         | 50 - 100 mg                     | Administered at bedtime.                 |
| Butabarbital  | Daytime Sedation | 15 - 30 mg (2-4 times<br>daily) | Lower doses used for anxiolytic effects. |
| Pentobarbital | Hypnotic         | 100 mg                          | Also used as a preanesthetic medication. |

## **Experimental Protocols**

Detailed protocols for experiments conducted specifically on **Probarbital sodium** are not available. The following is a representative protocol for evaluating a novel barbiturate as a hypnotic agent in human subjects, based on the general methodologies of the mid-20th century.[3][7]

Title: A Double-Blind, Placebo-Controlled Study to Determine the Hypnotic Efficacy and Side Effects of a Novel Intermediate-Acting Barbiturate.

Objective: To assess the efficacy of "Compound X" (e.g., **Probarbital sodium**) in inducing and maintaining sleep and to document any adverse effects compared to a placebo.

#### Methodology:

- Subject Selection:
  - Enroll a cohort of adult male volunteers (n=20) reporting mild to moderate insomnia.
  - Exclude subjects with a history of substance abuse, significant psychiatric disorders, or major medical conditions.



- Obtain informed consent after a full explanation of the experimental procedures and potential risks.
- Study Design:
  - Employ a crossover, double-blind, placebo-controlled design.
  - Subjects will be housed in a controlled sleep laboratory environment for four consecutive nights.
  - Night 1: Acclimatization night (no substance administered).
  - Nights 2-4: Subjects are randomly assigned to receive either Compound X (e.g., 150 mg oral capsule) or an identical-looking placebo capsule 30 minutes before bedtime. The assignment is reversed on the subsequent night to ensure each subject acts as their own control.
- Data Collection (Endpoints):
  - Primary Efficacy Measures (Observed):
    - Sleep Latency: Time from "lights out" to the observed onset of sleep, recorded by a trained observer.
    - Sleep Duration: Total time spent asleep during the night, recorded by the observer.
    - Number of Awakenings: Frequency of spontaneous awakenings after sleep onset.
  - Secondary Efficacy Measures (Subjective):
    - Morning Questionnaire: Upon waking, subjects complete a questionnaire to rate sleep quality, feeling of restfulness, and presence of "hangover" effects (e.g., drowsiness, lethargy) on a simple scale (e.g., 1-5).
  - Safety Measures:
    - A physician will be on-call to assess any adverse events.



- Vital signs (heart rate, blood pressure, respiratory rate) are measured before drug administration and upon waking.
- Data Analysis:
  - Data will be unblinded after the conclusion of the study.
  - Mean values for sleep latency, sleep duration, and number of awakenings will be compared between the Compound X and placebo conditions using paired statistical tests.
  - Subjective questionnaire scores will be similarly analyzed.
  - All reported adverse events will be tabulated and described.

## **Historical Drug Evaluation Workflow**

The development and evaluation of a new barbiturate in the mid-20th century followed a logical, albeit less regulated, pathway compared to modern standards. The process was heavily reliant on animal models and phenomenological observation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Barbiturates StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The history of barbiturates a century after their clinical introduction PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Barbiturate Wikipedia [en.wikipedia.org]
- 5. ir.lawnet.fordham.edu [ir.lawnet.fordham.edu]
- 6. Pharmaceutical industry Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Historical Applications of Probarbital Sodium in Medicine: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b229522#historical-applications-of-probarbital-sodium-in-medicine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com